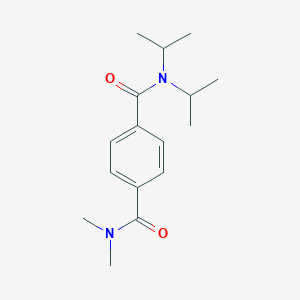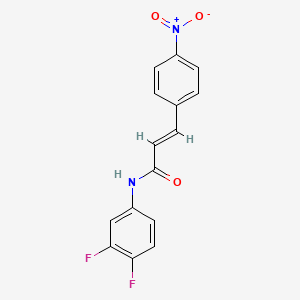
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide, also known as DFN-3,4, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine and materials science. DFN-3,4 is a member of the acrylamide family of compounds, which are widely used in the synthesis of polymers and other materials. In recent years, DFN-3,4 has been the subject of extensive research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but studies have suggested that it may act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause damage to cells and tissues, and are involved in the development of a number of diseases. By scavenging ROS, N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide may have potential therapeutic applications.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide can inhibit the growth of cancer cells, and may have potential as an anti-cancer agent. Additionally, N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anti-inflammatory properties, and may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its strong fluorescence properties, which make it a useful tool for imaging biological systems. Additionally, N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide is relatively easy to synthesize, and can be produced in large quantities. However, one limitation of using N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research on N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide. One potential area of research is the development of new materials and coatings based on N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide. Additionally, further investigation into the mechanism of action of N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide may lead to the development of new therapeutic agents. Finally, research into the potential toxicity of N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide is needed to determine its safety for use in various applications.
Métodos De Síntesis
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with 4-nitrobenzaldehyde in the presence of a base. The resulting product is then treated with acryloyl chloride to yield N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide. Other methods of synthesis have also been reported, including the use of palladium-catalyzed cross-coupling reactions.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has shown promise in a number of scientific research applications, including its potential use as a fluorescent probe for imaging biological systems. Studies have shown that N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide exhibits strong fluorescence properties, making it a useful tool for imaging cells and tissues. Additionally, N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has been investigated for its potential use in the development of new materials, including polymers and coatings.
Propiedades
IUPAC Name |
(E)-N-(3,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3/c16-13-7-4-11(9-14(13)17)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJMVEKZVYIXCZ-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

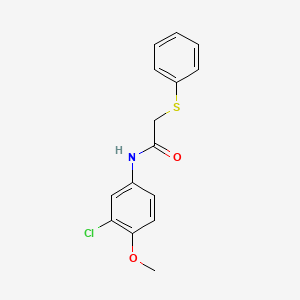
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)
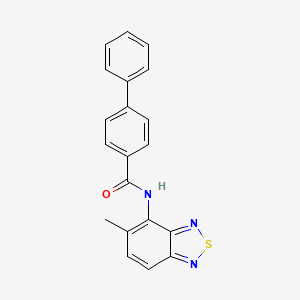
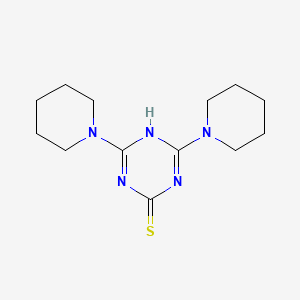
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
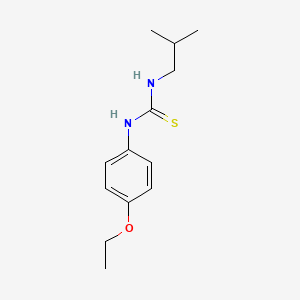
![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)
![(3-ethoxy-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5782038.png)
![4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)
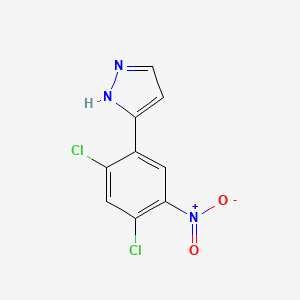
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)
